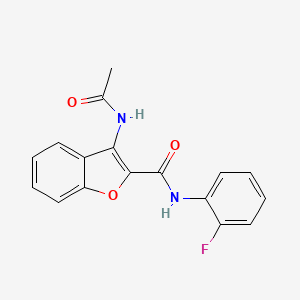

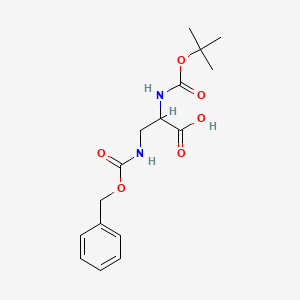

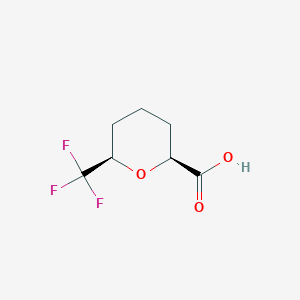

![molecular formula C11H19Cl2N3 B2785157 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride CAS No. 2445791-80-8](/img/structure/B2785157.png)

3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrrolidine and imidazo[1,2-a]pyridine. Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Imidazo[1,2-a]pyrimidines are known for their antimicrobial activity and also for their analgesic, antipyretic, and anti-inflammatory properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications

Synthesis and Emissive Properties

Researchers have synthesized a series of compounds similar to 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, focusing on their photophysical properties. These compounds have shown intense fluorescence when excited with UV light, displaying a large Stokes shift and high quantum yields. This significant property makes them potential candidates for applications in organic dyes and materials science, especially for developing new fluorescent markers and sensors (Marchesi, Brenna, & Ardizzoia, 2019).

Novel Tandem Nucleophilic Displacement Reaction

Another study explored the chemical behavior of related compounds through a novel tandem nucleophilic displacement reaction. This reaction led to the synthesis of molecules with unique charge distributions, providing insights into the synthesis of heteroaromatic compounds with potential applications in organic electronics and molecular engineering (Schmidt & Kindermann, 1998).

Charge-cumulated Hetarenes

The research on charge-cumulated hetarenes, including derivatives of 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, highlighted their formation and the interesting effect of negative solvatochromism. These findings contribute to the development of novel materials with specific optical properties, useful in sensors and organic electronics (Schmidt & Hetzheim, 1997).

Insecticidal Evaluation

A series of tetrahydroimidazo[1,2-a]pyridine derivatives, similar in structure to the compound , were synthesized and evaluated for their insecticidal activities against pea aphids. The research demonstrated that certain structural modifications, such as the introduction of a fluoro group, significantly enhance the insecticidal properties of these compounds. This study opens avenues for developing new, more effective insecticides based on the chemical framework of 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (Zhang et al., 2010).

Luminescent Properties of Lanthanide Complexes

Research into the luminescent properties of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines revealed that certain derivatives exhibit significant luminescence. This property is crucial for developing new luminescent materials for applications in lighting, displays, and biological imaging. The study provides a foundation for future research into the application of similar compounds in luminescent materials (Petoud et al., 1997).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyrimidines, have been known to exhibit antimicrobial activity .

Mode of Action

It’s worth noting that similar compounds, such as imidazo[1,2-a]pyrimidines, have been found to exhibit antimicrobial activity . They are believed to interact with bacterial cells, leading to their destruction .

Biochemical Pathways

Similar compounds have been found to interfere with the normal functioning of bacterial cells, leading to their destruction .

Result of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting that they may lead to the destruction of bacterial cells .

properties

IUPAC Name |

3-pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.2ClH/c1-2-6-14-10(8-13-11(14)3-1)9-4-5-12-7-9;;/h8-9,12H,1-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNDUPYBQNOPLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC=C2C3CCNC3)C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2785076.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyloxolane-3-carboxamide](/img/structure/B2785078.png)

![(11Z)-N-(3-chlorophenyl)-11-[(3,5-dimethylphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2785079.png)

![[(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2785082.png)

![7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2785095.png)